
1-(Chloromethyl)cyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Chloromethyl)cyclobutane-1-carbaldehyde” is a chemical compound. It is a derivative of cyclobutane, which is a type of cycloalkane. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . The general formula for a cycloalkane is CnH2n . In this case, the cyclobutane ring has been substituted with a chloromethyl group and a carbaldehyde group .
Molecular Structure Analysis
The molecular structure of “1-(Chloromethyl)cyclobutane-1-carbaldehyde” would consist of a cyclobutane ring with a chloromethyl group and a carbaldehyde group attached. The exact structure would depend on the positions of these groups on the cyclobutane ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
1-(Chloromethyl)cyclobutane-1-carbaldehyde serves as a precursor or intermediate in the synthesis of complex organic compounds. For instance, researchers have explored its reactivity in various chemical transformations, leading to the development of novel synthetic routes and methodologies. One notable application involves its use in cycloisomerizations, where the compound undergoes transformation under specific conditions to yield structurally complex molecules with potential applications in medicinal chemistry and material science.
Photochemical Properties
The photochemical behavior of 1-(Chloromethyl)cyclobutane-1-carbaldehyde has been studied to understand its potential in photoreactions. Such investigations reveal the compound's ability to participate in photo-induced processes, leading to the formation of new carbon-carbon bonds or rearrangements. This property is particularly valuable in the field of green chemistry, where light is used as a clean energy source to drive chemical reactions.
Applications in Organic Synthesis
In organic synthesis, 1-(Chloromethyl)cyclobutane-1-carbaldehyde is utilized to construct cyclopropyl and cyclobutyl derivatives, which are key structural motifs in natural products and pharmacologically active compounds. Researchers have developed methodologies that leverage the unique reactivity of this compound to synthesize a wide range of cyclic and acyclic derivatives, highlighting its versatility and utility in synthetic organic chemistry.
Mechanistic Studies
Mechanistic studies involving 1-(Chloromethyl)cyclobutane-1-carbaldehyde contribute to a deeper understanding of its reactivity patterns and the underlying principles governing its transformations. These insights are crucial for the design of new reactions and for optimizing existing synthetic pathways, thereby expanding the toolkit available to chemists for the construction of complex molecular architectures.
References (Sources)
- For insights into the chemistry of related compounds and their synthetic applications, see the work by Hamama et al. (2018) on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs here.
- Photoreduction studies by Funke and Cerfontain (1976) offer a glimpse into the photochemical properties relevant to compounds like 1-(Chloromethyl)cyclobutane-1-carbaldehyde here.
- The exploration of cycloisomerizations by Kothandaraman et al. (2011) demonstrates the utility of related compounds in organic synthesis here.
Eigenschaften
IUPAC Name |
1-(chloromethyl)cyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-4-6(5-8)2-1-3-6/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAOGZIERWPFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)cyclobutane-1-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


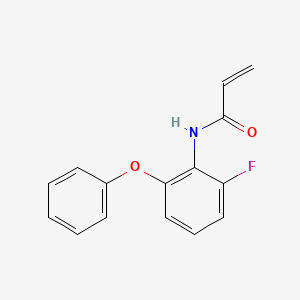
![6-(2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2939621.png)

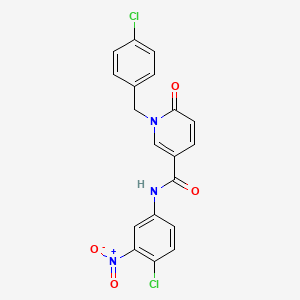

![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxyethyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2939629.png)
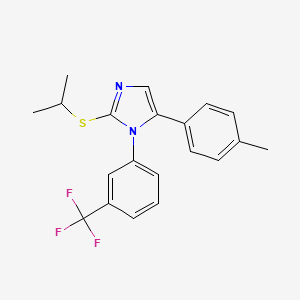
![4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2939631.png)
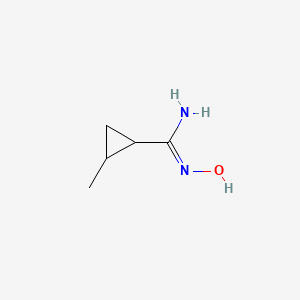
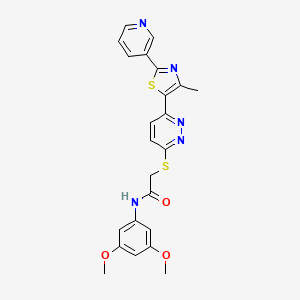
![1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2939640.png)
![Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2939642.png)